- A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenols, European Journal of Organic Chemistry, 2001, (16), 3067-3074

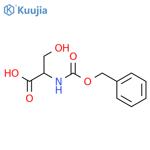

Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)

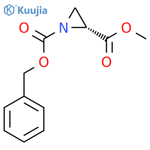

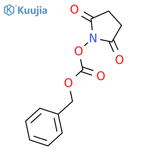

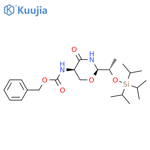

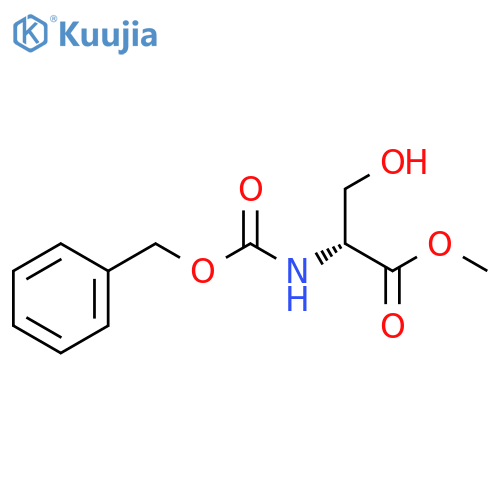

93204-36-5 structure

Nome del prodotto:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Numero CAS:93204-36-5

MF:C12H15NO5

MW:253.251203775406

MDL:MFCD00799501

CID:801225

PubChem ID:24870853

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate

- D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester

- methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate

- N-CARBOBENZYLOXY-D-SERINE METHYL ESTER

- N-Z-D-serine methyl ester

- Z-D-SERINE METHYL ESTER

- Cbz-D-serine methyl ester

- D-N-Cbz-serine methyl ester

- N-CBZ-D-serine methyl ester

- N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)

- D

- (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

- Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate

- MFCD00799501

- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate

- Methyl ((benzyloxy)carbonyl)-D-serinate

- DA-55404

- N-Cbz-D-serineMethylEster

- 93204-36-5

- HY-W052310

- SCHEMBL345229

- methyl N-[(benzyloxy)carbonyl]-D-serinate

- F20435

- Q-101604

- DTXSID80473793

- METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE

- AKOS016844204

- N-(Benzyloxycarbonyl)-D-serine methyl ester

- CS-0045089

- CINAUOAOVQPWIB-SNVBAGLBSA-N

- Z-D-Ser-OMe

- AS-71189

- EN300-7047544

-

- MDL: MFCD00799501

- Inchi: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1

- Chiave InChI: CINAUOAOVQPWIB-SNVBAGLBSA-N

- Sorrisi: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC

Proprietà calcolate

- Massa esatta: 253.09500

- Massa monoisotopica: 253.09502258g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 18

- Conta legami ruotabili: 8

- Complessità: 276

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: 2

- XLogP3: 0.7

- Superficie polare topologica: 84.9Ų

Proprietà sperimentali

- Colore/forma: Liquido dorato

- Densità: 1.2499 (rough estimate)

- Punto di fusione: 41-43 °C (lit.)

- Punto di ebollizione: 170 °C/0.01 mmHg(lit.)

- Punto di infiammabilità: Gradi Fahrenheit:235,4°F

Gradi Celsius:113°C - Indice di rifrazione: 1.5200 (estimate)

- PSA: 88.35000

- LogP: 0.65110

- Attività ottica: [α]25/D +15°, c = 1 in methanol

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P280-P301+P312-P302+P352-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Condizioni di conservazione:Sealed in dry,Room Temperature(BD242219)

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Dati doganali

- CODICE SA:2924299090

- Dati doganali:

Codice doganale cinese:

2924299090Panoramica:

2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ881-1g |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |

93204-36-5 | 98% | 1g |

55.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1046170-100g |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |

93204-36-5 | 98% | 100g |

$185 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-25g |

N-Cbz-D-serine Methyl Ester |

93204-36-5 | 98% | 25g |

¥344.0 | 2024-07-19 | |

| Apollo Scientific | OR961109-25g |

N-Cbz-D-serine methyl ester |

93204-36-5 | 98% | 25g |

£78.00 | 2025-02-22 | |

| Apollo Scientific | OR961109-100g |

N-Cbz-D-serine methyl ester |

93204-36-5 | 98% | 100g |

£160.00 | 2025-02-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-5g |

N-Cbz-D-serine Methyl Ester |

93204-36-5 | 98% | 5g |

¥102.0 | 2024-07-19 | |

| TRC | M345685-50mg |

(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |

93204-36-5 | 50mg |

$ 65.00 | 2022-06-03 | ||

| TRC | M345685-100mg |

(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |

93204-36-5 | 100mg |

$ 80.00 | 2022-06-03 | ||

| Chemenu | CM194910-100g |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |

93204-36-5 | 95% | 100g |

$173 | 2024-07-19 | |

| Chemenu | CM194910-100g |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |

93204-36-5 | 95% | 100g |

$400 | 2021-06-09 |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Acetyl chloride Solvents: Methanol

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C

1.2 0 °C → rt; overnight, rt

1.2 0 °C → rt; overnight, rt

Riferimento

- Tetrahydroisoquinoline compound intermediate, its preparation method and application, China, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water

Riferimento

- Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water

Riferimento

- Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates, Japan, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C

Riferimento

- Process for the preparation of lacosamide using a new intermediate, India, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt

Riferimento

- Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ; 100 h, 36 °C

Riferimento

- Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3, Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Thionyl chloride ; cooled; 4 h, rt

1.2 Reagents: Sodium bicarbonate ; overnight, rt

1.2 Reagents: Sodium bicarbonate ; overnight, rt

Riferimento

- Preparation of thiazole derivatives as ERR-α inverse agonists, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate , Water Solvents: Chloroform

Riferimento

- Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Tetrabutylammonium bromide ; 25 min, rt

Riferimento

- A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions, Canadian Journal of Chemistry, 2009, 87(2), 393-396

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Acetyl chloride Solvents: Methanol ; 12 h, 0 °C

1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C

1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C

Riferimento

- Preparation of dipeptide and tripeptide epoxy ketone protease inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h

Riferimento

- Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction, Tetrahedron: Asymmetry, 2002, 13(19), 2113-2115

Metodo di produzione 13

Condizioni di reazione

1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 15 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Riferimento

- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol, Synlett, 2005, (10), 1527-1530

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- First Stereocontrolled Synthesis of (S)-Cleonin and Related Cyclopropyl-Substituted Amino Acids, Organic Letters, 2001, 3(21), 3273-3275

Metodo di produzione 15

Condizioni di reazione

Riferimento

- Synthesis of tritiated threonine with a high specific activity, Journal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(10), 1141-6

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 45 min, 0 °C

Riferimento

- A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfides, Tetrahedron, 2015, 71(14), 2089-2094

Metodo di produzione 17

Condizioni di reazione

Riferimento

- Synthesis and biological evaluation of fluorescent analogs of polymyxin B, Peptide Science, 2012, 48, 97-100

Metodo di produzione 18

Condizioni di reazione

Riferimento

- The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulators, Tetrahedron Letters, 2000, 41(45), 8711-8715

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 0 °C; 3 h, rt

Riferimento

- Different Routes to Ampholytic Polydehydroalanine: Orthogonal versus Simultaneous Deprotection, Macromolecular Rapid Communications, 2019, 40(10),

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 min, 0 °C

1.2 2 h, 0 °C → reflux

1.2 2 h, 0 °C → reflux

Riferimento

- Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials

- D-Serine

- Z-D-Ser-OH

- Methyl D-serinate

- D-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester, acetate (ester)

- Carbamic acid, [(2R,5R)-tetrahydro-4-oxo-2-[(1S)-1-[[tris(1-methylethyl)silyl]oxy]ethyl]-2H-1,3-oxazin-5-yl]-, phenylmethyl ester (9CI)

- N-(N-Benzyloxycarbonyloxy)succinimide

- H-D-Ser-OMe.HCl

- O1-benzyl O2-methyl (2R)-aziridine-1,2-dicarboxylate

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Letteratura correlata

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate) Prodotti correlati

- 59524-02-6(Boc-Ser-OBzl)

- 21209-51-8(N-(Benzyloxycarbonyl)serine Benzyl Ester)

- 14464-15-4(Z-DL-Serine Methyl Ester)

- 1676-81-9(Z-Ser-OMe)

- 26607-51-2(N-Cbz-d-alanine)

- 1142-20-7(N-[(Benzyloxy)carbonyl]-L-alanine)

- 23680-31-1((S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid)

- 141527-78-8(Benzyl (tert-butoxycarbonyl)-D-serinate)

- 2768-56-1(N-Carbobenzoxy-DL-serine)

- 1145-80-8(N-Carboxybenzyl-L-serine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Purezza:99%/99%

Quantità:100g/500g

Prezzo ($):166.0/594.0